5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide
Description
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex aromatic structure with multiple bromine and methyl substituents, which contribute to its unique chemical properties.
Properties
IUPAC Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9-6-11(3)15(8-13(9)17)21(19,20)18-14-5-4-12(16)7-10(14)2/h4-8,18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVTQPMPYVQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, including bromination, sulfonation, and coupling reactions. A common synthetic route may include:
Coupling Reaction: The final step involves coupling the sulfonamide with another brominated aromatic compound under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Aromatics: Products with various functional groups replacing the bromine atoms.
Sulfoxides and Sulfones: Products of oxidation reactions.
Amines and Thiols: Products of reduction reactions.
Scientific Research Applications
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential antimicrobial and anticancer agents.
Biological Studies: Employed in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with biological targets, often through the inhibition of enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The bromine atoms and methyl groups may enhance binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 5-bromo-2-nitropyridine
- 5-bromo-N-(4-bromo-2-methylphenyl)furan-2-carboxamide
Uniqueness
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of bromine and methyl substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development.
Biological Activity
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound characterized by its complex aromatic structure and multiple bromine and methyl substituents. The molecular formula is , with a molecular weight of approximately 433.2 g/mol. Sulfonamides are well-known for their antimicrobial properties, particularly their ability to inhibit bacterial growth by targeting specific metabolic pathways.
Chemical Structure and Properties
The compound's unique structural features contribute to its biological activity. The presence of bromine atoms enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.
| Attribute | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.2 g/mol |
| Functional Group | Sulfonamide |
| Substituents | Two bromine atoms, two methyl groups |
The mechanism of action for this compound involves competitive inhibition of enzymes involved in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, this compound disrupts bacterial growth and replication.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant antibacterial activity, particularly against strains producing New Delhi Metallo-beta-lactamase (NDM-1), which are associated with multidrug resistance. The compound's efficacy is evaluated using Minimum Inhibitory Concentration (MIC) assays.
Antimicrobial Efficacy
In vitro studies have shown that this compound effectively inhibits various bacterial strains, as summarized below:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| NDM-1 producing E. coli | 8.0 | 16.0 |
| XDR S. Typhi | 6.25 | 12.5 |
These results indicate that the compound is particularly potent against XDR S. Typhi, making it a promising candidate for further development as an antibacterial agent.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in treating resistant bacterial infections:
- Study on NDM-1 Producing Strains : A study demonstrated that the compound effectively inhibited NDM-1 producing E. coli strains with an MIC of 8 mg/mL, showcasing its potential against highly resistant pathogens .
- Evaluation Against XDR S. Typhi : In another study, the compound exhibited an MIC of 6.25 mg/mL against XDR S. Typhi, with a corresponding MBC of 12.5 mg/mL, indicating strong bactericidal properties .
- Enzyme Inhibition Studies : The compound has also been evaluated for its inhibitory effects on alkaline phosphatase, revealing an IC50 value of 1.469 ± 0.02 µM, suggesting a competitive inhibition mechanism that could be leveraged in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
